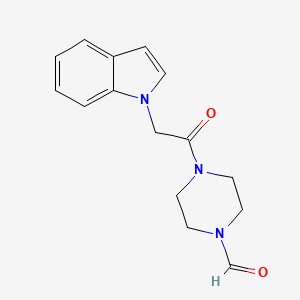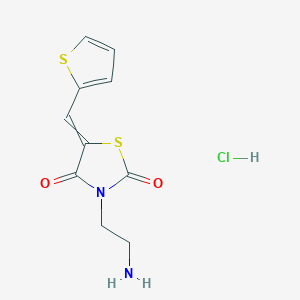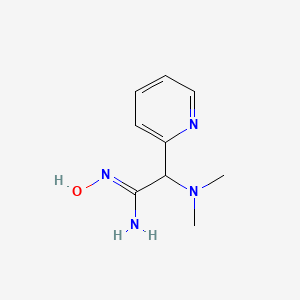![molecular formula C18H20N6O B14878640 3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)
3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide typically involves a multi-step process. One common method starts with the preparation of the benzotriazole moiety, followed by the introduction of the propyl chain and the hydrazide group. The final step involves the condensation of the hydrazide with the aldehyde or ketone to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mécanisme D'action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide involves its interaction with molecular targets in biological systems. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have a similar benzotriazole core.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and share structural similarities.
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H20N6O |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C18H20N6O/c1-23(2)15-9-7-14(8-10-15)13-19-21-18(25)11-12-24-17-6-4-3-5-16(17)20-22-24/h3-10,13H,11-12H2,1-2H3,(H,21,25)/b19-13+ |
Clé InChI |
PNBBMZPJQWZZRG-CPNJWEJPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)




![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)


![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)


